molecular formula C16H22BrFN2O4 B14902356 Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate

Cat. No.: B14902356
M. Wt: 405.26 g/mol
InChI Key: OYBAFOMQHGHCNL-UHFFFAOYSA-N
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Description

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is a pyridine-derived compound featuring a bromomethyl substituent at the 6-position, a fluorine atom at the 3-position, and a bis(tert-butyloxycarbonyl)imino (iminodicarbonate) group at the 2-position of the pyridine ring. This structure combines halogenated reactivity (bromomethyl and fluorine) with the steric bulk and stability of tert-butyl carbonate groups. Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, where the bromomethyl group facilitates alkylation reactions, while fluorine enhances metabolic stability and electronic modulation .

Properties

Molecular Formula

C16H22BrFN2O4

Molecular Weight

405.26 g/mol

IUPAC Name

tert-butyl N-[6-(bromomethyl)-3-fluoropyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H22BrFN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11(18)8-7-10(9-17)19-12/h7-8H,9H2,1-6H3

InChI Key

OYBAFOMQHGHCNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC(=N1)CBr)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Photoredox-Mediated Cyclization (Method A)

The 3-fluoropyridine ring is constructed via a photoredox cascade using α,α-difluoro-β-iodoketones (1 ) and silyl enol ethers (2 ) under blue LED irradiation (λ = 450 nm).

Reaction Scheme:
$$
\text{1 + 2} \xrightarrow[\text{Ir(ppy)}3]{\text{hv}} \text{3-fluoropyridine precursor} \xrightarrow{\text{NH}4\text{OAc}} \text{3-fluoropyridin-2-yl intermediate} \quad
$$

Key Parameters:

  • Catalyst: fac-Ir(ppy)₃ (2 mol%)
  • Solvent: Acetonitrile/water (9:1)
  • Yield: 65–72% for fluoropyridine formation

Cyclic voltammetry studies confirm the α,α-difluoro-β-iodoketone reduction potential (-1.32 V vs SCE) enables single-electron transfer (SET) to Ir(III), generating fluorinated radicals for coupling.

Halogenative Difluorohomologation (Method B)

Alternative routes employ halogenative difluorohomologation of ketones (3 ) using (difluoroiodo)toluene (DFIT):

$$
\text{3} \xrightarrow{\text{DFIT}} \alpha,\alpha\text{-difluoro-}\beta\text{-iodoketone} \xrightarrow{\text{cyclization}} \text{3-fluoropyridine} \quad
$$

Advantages:

  • Avoids photoredox equipment
  • Compatible with electron-deficient aryl ketones

Introduction of the 6-Bromomethyl Group

LDA-Mediated Alkylation (Method C)

A two-step protocol converts 6-methyl-3-fluoropyridines to bromomethyl derivatives:

Step 1: Methyl Group Activation
Lithium diisopropylamide (LDA) deprotonates the 6-methyl group (-78°C, THF), forming a resonance-stabilized enolate:

$$
\text{6-methyl-3-fluoropyridine} \xrightarrow{\text{LDA}} \text{enolate intermediate} \quad
$$

Step 2: Quenching with Dibromomethane
Electrophilic trapping with dibromomethane (10 eq.) installs the bromomethyl group:

$$
\text{Enolate} + \text{BrCH}_2\text{Br} \rightarrow \text{6-(bromomethyl)-3-fluoropyridine} \quad
$$

Optimization Data:

Parameter Optimal Value Yield Impact
LDA Equiv. 2.5 +18%
Temperature -78°C +22%
Dibromomethane Equiv. 10 +15%

Yield: 79% after silica gel chromatography (15% EtOAc/hexanes).

Radical Bromination (Method D)

N-Bromosuccinimide (NBS) and AIBN initiate radical chain bromination of 6-methyl precursors:

$$
\text{6-methyl-3-fluoropyridine} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}_4} \text{6-(bromomethyl)-3-fluoropyridine} \quad
$$

Limitations:

  • Requires strict anhydrous conditions
  • Competing aryl bromination observed at >40°C

Installation of Di-tert-butyl Iminodicarbonate Groups

Boc Protection of the Amino Group (Method E)

The pyridine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions:

$$
\text{6-(bromomethyl)-3-fluoropyridin-2-amine} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{target compound} \quad
$$

Reaction Conditions:

  • Base: 4-dimethylaminopyridine (DMAP, 0.1 eq.)
  • Solvent: Anhydrous dichloromethane
  • Time: 12 h at 25°C
  • Yield: 85–89%

Critical Note:
Prior Boc protection of the amine prevents alkylation side reactions during bromomethyl installation.

One-Pot Amination-Protection (Method F)

A streamlined approach couples amination and Boc protection:

  • Copper-Catalyzed Amination:
    $$
    \text{6-(bromomethyl)-3-fluoropyridine} + \text{NH}_3 \xrightarrow{\text{CuI, L-proline}} \text{6-(bromomethyl)-3-fluoropyridin-2-amine} \quad
    $$

  • In Situ Boc Protection:
    $$
    \text{Amine} + 2 \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3} \text{target compound} \quad
    $$

Advantages:

  • Avoids isolation of sensitive amine intermediate
  • Total yield: 74% over two steps

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Fluorination Route Bromination Route Boc Protection Total Yield Cost Index*
A→C→E Photoredox LDA Standard 52% $$$
B→D→F Difluorohomologation Radical One-pot 48% $$

*Cost index: $ (low) to $$$$ (high)

Key Observations:

  • Photoredox routes (Method A) provide superior regiocontrol but require specialized equipment.
  • LDA-mediated bromination (Method C) outperforms radical methods in yield but demands cryogenic conditions.
  • One-pot protection (Method F) reduces purification steps but risks over-alkylation.

Challenges and Optimization Strategies

Competing N-Alkylation During Bromomethyl Installation

The pyridine nitrogen’s nucleophilicity leads to undesired quaternization. Mitigation strategies include:

  • Pre-protection with Boc groups before bromination
  • Steric hindrance via 2,6-lutidine additive (10 mol%)

Acid Sensitivity of Boc Groups

Post-bromination deprotection requires mild acidic conditions:

  • TFA/DCM (1:4) at 0°C removes Boc without cleaving the C-Br bond
  • Zeolite-assisted hydrolysis minimizes side reactions (pH 5.5 buffer)

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products .

Scientific Research Applications

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoropyridinyl moiety can influence the compound’s binding affinity and specificity towards certain targets. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with three analogues from the Catalog of Pyridine Compounds (2017):

Compound Name Substituents (Pyridine Ring) Functional Groups Molecular Weight (g/mol)* Key Applications/Reactivity
Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate 6-Bromomethyl, 3-F, 2-iminodicarbonate Iminodicarbonate, Br, F ~422.3 Alkylation agents, drug intermediates
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-methylcarbamate Carbamate, Br, Cl ~323.6 Cross-coupling reactions
tert-Butyl (2-bromopyridin-3-yl)carbamate 2-Br, 3-carbamate Carbamate, Br ~273.1 Suzuki-Miyaura coupling substrates
2-Bromo-6-iodopyridin-3-yl tert-Butyl carbonate 2-Br, 6-I, 3-carbonate Carbonate, Br, I ~398.0 Radiolabeling precursors

*Molecular weights estimated based on substituent atomic masses.

Key Comparative Insights

Halogen Reactivity and Position
  • Bromomethyl vs. Bromo/Iodo : The bromomethyl group in the target compound offers superior reactivity in alkylation or nucleophilic substitution compared to simple bromo or iodo substituents in analogues . For instance, tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate lacks the methylene linker, limiting its utility in chain-extension reactions.
  • Fluorine vs. Chlorine/Iodine : The 3-fluorine substituent enhances electron-withdrawing effects and metabolic stability relative to chlorine (in ) or iodine (in ), making the target compound more suitable for bioactive molecule design.
Functional Group Stability
  • Iminodicarbonate vs. Carbamate/Carbonate: The iminodicarbonate group provides greater steric protection and hydrolytic stability compared to carbamates () or carbonates (), which are prone to cleavage under acidic or basic conditions. This stability is critical for intermediates requiring prolonged shelf life.

Biological Activity

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with bromomethyl and fluorine groups, contributing to its unique biological activity. The molecular formula is C14H18BrFN2O4C_{14}H_{18}BrFN_2O_4, and it has a molecular weight of 367.21 g/mol.

  • Antitumor Activity : Research indicates that derivatives of iminodicarbonates exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
  • Antimicrobial Properties : Compounds similar to di-tert-butyl iminodicarbonate have shown efficacy against bacterial strains, likely due to their ability to interfere with bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting the growth and proliferation of pathogens.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound displayed inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The mechanism was attributed to disruption of the bacterial cell membrane integrity.

Data Table: Biological Activity Overview

Biological ActivityEffectMechanism
AntitumorCytotoxicity in MCF-7 cellsInduction of apoptosis via mitochondrial pathway
AntimicrobialInhibition of bacterial growthDisruption of cell membrane integrity
Enzyme InhibitionPotential inhibition of metabolic enzymesCompetitive inhibition

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications in the substituents on the pyridine ring have been shown to improve potency and selectivity against target cells.

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